2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-ethyl-N-(2-hydroxyethyl)acetamide
Overview
Description
2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-ethyl-N-(2-hydroxyethyl)acetamide is a useful research compound. Its molecular formula is C17H23ClFN3O3 and its molecular weight is 371.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 371.1411975 g/mol and the complexity rating of the compound is 468. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Marine Actinobacterium Metabolites
Research on metabolites from marine actinobacteria, such as the study by Sobolevskaya et al., reveals the discovery of unique compounds with potential cytotoxic activities. These compounds, including 3-(4-hydroxybenzyl)piperazine-2,5-dione, are isolated from Streptomyces sp. and have shown effects on sperm and eggs of the sea urchin Strongylocentrotus intermedius. Such findings underscore the role of piperazine derivatives in exploring new cytotoxic agents and their implications in marine biodiversity and chemical ecology (Sobolevskaya et al., 2007).
Antihistamine Synthesis and Activity
The synthesis of compounds like efletirizine hydrochloride, as described by Mai Lifang, showcases the methodological advancements in producing histamine H1 receptor antagonists. This process highlights the broader application of piperazine derivatives in medicinal chemistry, particularly in developing antihistamines with improved efficacy and yield. Such research contributes to the pharmacological landscape, offering insights into the design and synthesis of new therapeutic agents (Mai Lifang, 2011).
DNA-Drug Interaction Studies
Investigations into the interactions between drugs and DNA, such as the work by Bischoff et al., provide critical insights into the molecular mechanisms underlying drug efficacy and safety. The study of drugs like 2,7-bis[(diethylamino)-ethoxy]-fluoren-9-one dihydrochloride with DNA through surface plasmon resonance (SPR) offers a glimpse into how similar piperazine-containing compounds might interact at the molecular level, influencing their pharmacodynamics and pharmacokinetics (Bischoff et al., 1998).
Molecular Design for Disease Treatment
The discovery of compounds like K-604, an acyl-coenzyme A:cholesterol O-acyltransferase-1 inhibitor, exemplifies the application of piperazine derivatives in targeting specific enzymes for disease treatment. K-604's development, based on enhancing aqueous solubility and improving oral absorption through molecular design adjustments, reflects the potential for compounds with similar backbones to be tailored for treating diseases associated with enzyme overexpression (Shibuya et al., 2018).
Properties
IUPAC Name |
2-[1-[(2-chloro-6-fluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-ethyl-N-(2-hydroxyethyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClFN3O3/c1-2-21(8-9-23)16(24)10-15-17(25)20-6-7-22(15)11-12-13(18)4-3-5-14(12)19/h3-5,15,23H,2,6-11H2,1H3,(H,20,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWMUAQHYORQSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C(=O)CC1C(=O)NCCN1CC2=C(C=CC=C2Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClFN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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